2-Hydroxyadamantane-1-carboxylic acid
Description
Properties
CAS No. |
40556-88-5 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-hydroxyadamantane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c12-9-8-2-6-1-7(3-8)5-11(9,4-6)10(13)14/h6-9,12H,1-5H2,(H,13,14) |
InChI Key |
QBEMWLMHTDRJGK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |
|---|---|---|---|---|
| 2-Hydroxyadamantane-1-carboxylic acid | Not Provided | C₁₁H₁₆O₃ | ~196.24* | -COOH (1-position), -OH (2-position) |
| 1-Adamantanecarboxylic acid | 828-51-3 | C₁₁H₁₆O₂ | 180.24 | -COOH (1-position) |
| 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid | 56531-55-6 | C₁₇H₂₀O₃ | 272.34 | -COOH (1-position), -C₆H₄OH (3-position) |
| 4-Hydroxycyclohexane-1-carboxylic acid | 17419-81-7 | C₇H₁₂O₃ | 144.17 | -COOH (1-position), -OH (4-position) |
*Estimated based on molecular formula.
Key Observations :
- Rigidity vs. Flexibility : Adamantane derivatives exhibit greater structural rigidity compared to cyclohexane analogs (e.g., 4-Hydroxycyclohexane-1-carboxylic acid), which may influence binding affinity in biological systems or crystallinity in material applications .
- Polarity : The hydroxyl group in this compound increases polarity relative to 1-Adamantanecarboxylic acid, likely enhancing aqueous solubility but reducing lipid membrane permeability .
- Aromatic vs. Aliphatic Hydroxyl Groups : 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid incorporates an aromatic hydroxyl group, which may confer distinct electronic properties and reactivity compared to aliphatic hydroxylated analogs .
Insights :
Table 3: Hazard Profiles of Comparable Compounds
| Compound Name | GHS Hazards | Hazard Statements |
|---|---|---|
| 1-Adamantanecarboxylic acid | Skin irritation, Eye irritation, Respiratory irritation | H315, H319, H335 |
| 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid | Acute toxicity (oral), Skin/Eye irritation, Respiratory irritation | H302, H315, H319, H335 |
| 4-Hydroxycyclohexane-1-carboxylic acid | Not classified; rare in biological systems | None reported |
Analysis :
- Hydroxylated adamantane derivatives (e.g., 3-(4-Hydroxyphenyl)adamantane-1-carboxylic acid) exhibit heightened toxicity compared to non-hydroxylated analogs, likely due to increased reactivity or metabolic activation .
- This compound may share similar irritant properties, warranting precautions in handling.
Preparation Methods
Reaction Mechanism and Protocol
The patented one-pot method involves two consecutive reactions: (i) carboxylation of an adamantanol derivative using carbon monoxide (CO) or formic acid as a carbonyl source in concentrated sulfuric acid (≥90% mass), followed by (ii) oxidation of the bridgehead C–H bond using hydrogen peroxide (H₂O₂) or analogous oxidants. For example, 1-adamantanol reacts with formic acid in 96% sulfuric acid at 35°C for 3 hours, achieving 97% conversion to 1-adamantanecarboxylic acid. Subsequent oxidation with H₂O₂ at 60°C for 8 hours yields 3-hydroxyadamantane-1-carboxylic acid at 25.2% overall yield.
Key Advantages:
-
Proton acid synergy : Concentrated sulfuric acid acts as both solvent and catalyst, enabling dissolution of adamantane substrates and stabilization of intermediates.
-
Minimal purification : Precipitation of the product occurs directly upon dilution or neutralization, avoiding complex extraction steps.
Table 1: Critical Parameters for One-Pot Synthesis
For instance, reducing sulfuric acid concentration to 85% lowers the carboxylation yield to 37.7%, while substituting phosphoric acid entirely halts the reaction.
Oxidation of 1-Adamantanecarboxylic Acid
KMnO₄-Mediated Hydroxylation
An alternative route oxidizes 1-adamantanecarboxylic acid using KMnO₄ in dilute sodium hydroxide (2% NaOH). At 55–60°C, KMnO₄ (1.2 equivalents) introduces a hydroxyl group at the 3-position via radical intermediacy, yielding 85% of the target compound. The reaction proceeds through bridgenead C–H activation , facilitated by the strong oxidizing power of permanganate in basic conditions.
Critical Steps:
Limitations and Modifications
-
Low functional group tolerance : Electron-withdrawing substituents on the adamantane skeleton inhibit oxidation.
-
Byproduct formation : Overoxidation generates adamantane diols, necessitating precise stoichiometric control.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Metric | One-Pot Method | KMnO₄ Oxidation |
|---|---|---|
| Yield | 25–87% | 85% |
| Reaction steps | 1 | 2 |
| Acid consumption | High (H₂SO₄) | Low (NaOH) |
| Scalability | Industrial | Lab-scale |
| Environmental impact | Moderate (acid waste) | Low (aqueous base) |
The one-pot method excels in operational simplicity but requires stringent acid handling. Conversely, the KMnO₄ route avoids concentrated acids but generates manganese-containing waste.
Emerging Methodologies and Innovations
Halogenation-Carboxylation Sequences
Early attempts employed 1-bromoadamantane as a precursor, reacting with tris(trimethylsilyloxy)ethylene to form α-hydroxy-1-adamantane acetic acid. However, this approach necessitates toxic reagents (e.g., oxalyl chloride) and cryogenic conditions (−78°C), rendering it impractical for industrial use.
Enzymatic Hydroxylation
Preliminary studies suggest that cytochrome P450 enzymes can hydroxylate adamantane derivatives regioselectively. While this method remains experimental, it offers potential for greener synthesis with reduced byproducts.
Industrial Applications and Challenges
The one-pot method is favored for large-scale production of 3-hydroxyadamantane-1-carboxylic acid, particularly for pharmaceuticals like saxagliptin (a DPP-4 inhibitor). Key challenges include:
Q & A
Q. What computational tools predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models can screen derivatives for target binding (e.g., enzymes, receptors). Validate predictions with in vitro assays (e.g., enzyme inhibition) and compare with structurally similar bioactive compounds .
Tables for Key Data
| Property | Method | Reported Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 203–204°C (analog) | |
| Acute Toxicity (LD50, rat) | OECD 423 | >2000 mg/kg (estimated) | |
| Solubility in DMSO | Gravimetric analysis | ~50 mg/mL (analog) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
